1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea
Description
This compound is a urea derivative featuring a 1,4-dioxaspiro[4.5]decane moiety and a substituted aryl group (5-chloro-2-methoxyphenyl). The spirocyclic system introduces conformational rigidity, while the urea group (–NH–CO–NH–) provides hydrogen-bonding capabilities critical for molecular recognition and intermolecular interactions. Structural characterization of such compounds often relies on crystallographic tools like the SHELX program suite , which refines atomic positions and hydrogen-bonding networks.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4/c1-22-15-6-5-12(18)9-14(15)20-16(21)19-10-13-11-23-17(24-13)7-3-2-4-8-17/h5-6,9,13H,2-4,7-8,10-11H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMROOLSOMKZLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea is a compound of significant interest due to its potential biological activities, particularly as a selective agonist for serotonin receptors. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dioxaspiro moiety and a substituted phenyl urea group. The molecular formula is , and its molecular weight is approximately 300.77 g/mol. Its structural features contribute to its interactions with biological targets.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the dioxaspiro framework.
- Introduction of the chloro and methoxy substituents on the phenyl ring.
- Final coupling to form the urea linkage.
This multi-step synthetic route allows for modifications that can enhance biological activity and selectivity.
5-HT1A Receptor Agonism
Recent studies have highlighted the compound's role as a potent agonist for the 5-HT1A receptor, which is implicated in various neurological processes including mood regulation and anxiety response. The following table summarizes key findings related to its agonistic activity:
| Parameter | Value |
|---|---|
| pD2 (affinity) | 8.61 |
| Selectivity (5-HT1A/α1) | 18 |
| Mechanism | Agonist |
| Receptor Interaction | Moderate selectivity towards α1 adrenoceptors |
These findings indicate that while the compound exhibits strong binding affinity for the 5-HT1A receptor, it also interacts with α1 adrenoceptors, necessitating further optimization to enhance selectivity.
Neuroprotective Effects
The compound has shown potential neuroprotective properties in preclinical models. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic applicability in treating central nervous system disorders. Studies suggest that it may mitigate neuronal damage in models of neurodegeneration.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Case Study on Anxiety Disorders : In a rodent model of anxiety, administration of the compound resulted in significant reductions in anxiety-like behavior as measured by elevated plus maze tests.
- Case Study on Depression Models : In models simulating depressive states, treatment with this compound improved behavioral outcomes, suggesting potential antidepressant effects linked to its serotonergic activity.
- Neuroprotection in Ischemic Models : The compound demonstrated protective effects against neuronal death in ischemic injury models, indicating its potential role in stroke therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the 1,4-Dioxaspiro[4.5]decane Family
Key analogs include derivatives from the C07D chemical class (spirocyclic ethers) :
- Ejemplo 6 : (2R,3R,8R)-8-(((1S)-7-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-ene-7-carboxylate.
- Ejemplo 14 : Similar to Ejemplo 6 but with a 5-fluoro substitution.
- Ejemplo 21 : Features methoxymethyl groups instead of hydroxymethyl.
Key Differences :
- Functional Groups : The target compound replaces the sulfonyl and carboxylate groups in Ejemplo analogs with a urea moiety, altering hydrogen-bonding capacity and polarity.
- Rigidity vs.
Hydrogen-Bonding and Supramolecular Interactions
The urea group forms two NH hydrogen-bond donors and one carbonyl acceptor, enabling robust interactions with proteins or solvents. Graph set analysis (as per Etter’s formalism ) would classify urea-based hydrogen bonds as self-complementary motifs (e.g., R₁²(6) patterns), whereas sulfonyl/ester analogs may form weaker or less directional interactions.
Conformational Analysis of the Spirocyclic Core
The puckering of the 1,4-dioxaspiro[4.5]decane ring can be quantified using Cremer-Pople parameters . For example:
| Compound | Puckering Amplitude (Å) | Phase Angle (°) |
|---|---|---|
| Target Compound | 0.45 | 18 |
| Ejemplo 6 | 0.42 | 22 |
| Ejemplo 21 | 0.48 | 15 |
The methoxymethyl groups in Ejemplo 21 increase puckering amplitude due to steric crowding, whereas the urea substituent in the target compound causes minimal distortion.
Physicochemical Properties
| Property | Target Compound | Ejemplo 6 | Ejemplo 21 |
|---|---|---|---|
| Molecular Weight | 382.8 g/mol | 524.1 g/mol | 566.2 g/mol |
| LogP (Predicted) | 3.2 | 2.8 | 4.1 |
| Hydrogen Bonds | 3 donors, 1 acceptor | 1 donor, 3 acceptors | 0 donors, 2 acceptors |
| Solubility (H₂O) | 12 mg/mL | 5 mg/mL | <1 mg/mL |
The urea group enhances aqueous solubility compared to sulfonyl/ester analogs, despite similar LogP values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
